1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenylbutan-1-one
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Overview
Description
1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenylbutan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a fluoropyrimidine moiety, a piperidine ring, and a phenylbutanone group, making it a versatile molecule for various applications.
Preparation Methods
The synthesis of 1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenylbutan-1-one typically involves multiple steps, including the formation of the fluoropyrimidine and piperidine intermediates, followed by their coupling with the phenylbutanone group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoropyrimidine moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, which can be useful for analytical purposes.
Scientific Research Applications
1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenylbutan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluoropyrimidine derivatives have shown efficacy.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety is known to interact with nucleic acids and proteins, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity and specificity, while the phenylbutanone group can modulate its overall activity and stability.
Comparison with Similar Compounds
1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenylbutan-1-one can be compared with other fluoropyrimidine derivatives and piperidine-containing compounds. Similar compounds include:
5-Fluorouracil: A well-known chemotherapeutic agent with a fluoropyrimidine structure.
Piperidine derivatives: Compounds like piperidine-4-carboxylic acid and its analogs, which are used in various pharmaceutical applications.
Phenylbutanone derivatives: Molecules such as 2-phenylbutan-1-ol, which are used in organic synthesis and as intermediates in drug development.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenylbutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c1-2-17(14-6-4-3-5-7-14)18(24)23-10-8-16(9-11-23)25-19-21-12-15(20)13-22-19/h3-7,12-13,16-17H,2,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEYHVYRSHMMCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)OC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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